3-(Boc-aminomethyl)azetidine-3-carboxylic acid
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Overview
Description
3-(Boc-aminomethyl)azetidine-3-carboxylic acid is a compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis and medicinal chemistry . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)azetidine-3-carboxylic acid typically involves the protection of the amine group followed by the formation of the azetidine ring. One common method involves the reaction of tert-butyl 3-aminomethylazetidine-3-carboxylate with a suitable reagent to introduce the Boc protecting group . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-aminomethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce the free amine form of the compound .
Scientific Research Applications
3-(Boc-aminomethyl)azetidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Boc-aminomethyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group allows for selective reactions at the amine site, facilitating the formation of desired products . The compound can participate in various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-(aminomethyl)azetidine: Similar in structure but lacks the carboxylic acid group.
Methyl 1-Boc-azetidine-3-carboxylate: Contains a methyl ester instead of a free carboxylic acid group.
3-(Boc-amino)azetidine: Lacks the aminomethyl group.
Uniqueness
3-(Boc-aminomethyl)azetidine-3-carboxylic acid is unique due to its combination of the Boc-protected amine and the carboxylic acid functionalities, making it a versatile intermediate in organic synthesis . Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications .
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-6-10(7(13)14)4-11-5-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFXFPLCIOWZCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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